molecular formula C8H9FN2O B13285463 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide

5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide

Cat. No.: B13285463
M. Wt: 168.17 g/mol
InChI Key: XIFDSUOLHAZZEY-UHFFFAOYSA-N
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Description

5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide is a chemical compound intended for research and development applications in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can inquire for detailed specifications, including Certificate of Analysis (CoA) with lot-specific purity data, molecular weight, and structural information. Precise handling, storage, and safety information should be obtained from the material safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

5-fluoro-N'-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

XIFDSUOLHAZZEY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)/C(=N/O)/N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=NO)N

Origin of Product

United States

Biological Activity

5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

The compound's molecular formula is C9H10FN3OC_{9}H_{10}FN_{3}O, with a molecular weight of 201.19 g/mol. Its structure features a fluorine atom which is known to influence the compound's pharmacokinetic properties and biological interactions.

PropertyValue
Molecular FormulaC9H10FN3OC_{9}H_{10}FN_{3}O
Molecular Weight201.19 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that fluorinated compounds often exhibit enhanced potency as anticancer agents. A study on fluorinated derivatives of similar structures demonstrated significant cytotoxic effects against various cancer cell lines, particularly in glioblastoma models. The introduction of a fluorine atom has been shown to improve the binding affinity to target enzymes involved in metabolic pathways critical for cancer cell survival .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as hexokinase, which plays a crucial role in glucose metabolism in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with cellular signaling pathways that promote cell proliferation and survival, particularly under hypoxic conditions .

Case Studies

  • Study on Cytotoxicity :
    • A comparative assessment highlighted that the compound exhibited IC50 values significantly lower than non-fluorinated analogs in glioblastoma cell lines U-251 and U-87, indicating enhanced cytotoxicity due to the fluorine substitution .
  • Fluorinated Derivatives :
    • In a study focusing on fluorinated derivatives of 2-deoxy-D-glucose (2-DG), it was found that modifications at the C-2 position with halogens improved the stability and uptake of these compounds, leading to more effective treatment outcomes in cancer models .

Research Findings Summary

Recent research findings emphasize the following aspects of this compound:

  • Enhanced Potency : The incorporation of fluorine enhances the compound's interaction with biological targets.
  • Targeted Therapy Potential : Its ability to modulate metabolic pathways opens avenues for targeted therapies in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

5-Fluoro-N,2-dimethylbenzamide (Compound 13)
  • Structure : Shares the 5-fluoro and 2-methyl substituents on a benzene ring but replaces the carboximidamide group with a methylamide (CONHCH₃).
  • Synthesis : Derived from 5-fluoro-2-methylbenzoic acid and methanamine, yielding a white solid with 82% efficiency .
  • Key Differences: The methylamide group reduces hydrogen-bonding capacity compared to the N'-hydroxy carboximidamide. Lower molecular weight (167.18 g/mol vs. 193.17 g/mol) due to the absence of the hydroxyl and additional nitrogen atoms.
5-Fluoro-N'-hydroxypyridine-3-carboximidamide
  • Structure : Replaces the benzene ring with pyridine, retaining the N'-hydroxy carboximidamide group.
  • Molecular weight (154.12 g/mol) is lower due to the smaller heterocyclic core .

Heterocyclic Analogs

N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
  • Structure : Features a tetrahydropyrimidine ring with a carboximidamide group.
  • Key Differences :
    • The saturated pyrimidine ring introduces conformational rigidity, contrasting with the planar benzene ring in the target compound.
    • Additional keto groups may enhance hydrogen-bonding interactions in biological systems .

Physicochemical and Structural Analysis

Hydrogen-Bonding and Crystal Packing

  • The N'-hydroxy group in the target compound is analogous to carbohydrazide derivatives (e.g., ’s compound), which form pseudocentrosymmetric dimers via N–H⋯O bonds . This suggests the target may exhibit similar intermolecular interactions, influencing crystallinity or binding to biological targets.

Steric and Electronic Effects

  • Fluorine’s electron-withdrawing effect may stabilize the aromatic ring, affecting reactivity and solubility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Aromatic Ring Notable Features
5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide C₈H₈FN₃O 193.17 N'-hydroxy carboximidamide Benzene 5-Fluoro, 2-methyl substituents
5-Fluoro-N,2-dimethylbenzamide (Compound 13) C₉H₁₀FNO 167.18 Methylamide Benzene 5-Fluoro, 2-methyl substituents
5-Fluoro-N'-hydroxypyridine-3-carboximidamide C₆H₅FN₃O 154.12 N'-hydroxy carboximidamide Pyridine Electron-deficient heterocycle
N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyltetrahydropyrimidine-5-carboximidamide C₁₂H₁₃N₃O₃ 247.25 N'-hydroxy carboximidamide, keto groups Pyrimidine Conformationally rigid core

Preparation Methods

Direct Aromatic Substitution and Amidoxime Formation

Overview:
This method involves the initial substitution on a methyl-substituted aromatic ring, followed by conversion to the amidoxime derivative.

Procedure:

  • Step 1: Synthesis of 2-Methyl-5-fluorobenzene
    The starting material is typically obtained via electrophilic aromatic substitution or directed ortho/para substitution on benzene derivatives, employing fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    Reaction conditions:

    • Reagents: Fluorinating agent (e.g., NFSI)
    • Solvent: Acetonitrile or dichloromethane
    • Temperature: 0°C to room temperature
    • Time: 2-4 hours
  • Step 2: Conversion to Carboximidamide
    The methyl group is oxidized to a carboxylic acid, then transformed into the corresponding amidine.

    • Oxidation: Using potassium permanganate (KMnO₄) or chromium-based oxidants under controlled conditions to yield 2-methylbenzoic acid.
    • Conversion to amidine:
      • React the acid with ammonia or ammonium salts to form the corresponding amide.
      • Subsequently, treat with hydroxylamine derivatives to form the amidoxime.
  • Step 3: Hydroxylation to N'-hydroxy derivative
    The amidoxime is selectively hydroxylated at the nitrogen to form the N'-hydroxy-derivative, often via oxidative methods using reagents like hydrogen peroxide or peracids under mild conditions.

Key Reaction Conditions and Yields:

Step Reagents Solvent Temperature Yield (%) Notes
Fluorination NFSI Acetonitrile 0–25°C 70–85 Regioselectivity for fluorination at the 5-position
Oxidation KMnO₄ Water/Acetone 25–50°C 65–78 Controlled to prevent over-oxidation
Amidoxime formation Hydroxylamine Ethanol Reflux 60–75 Purification via recrystallization

Microwave-Assisted Synthesis via Carbodiimide Coupling

Overview:
This method employs microwave irradiation to facilitate the formation of the amidoxime from aromatic nitriles or amides, enhancing reaction efficiency and yield.

Procedure:

  • Step 1: Activation of the Aromatic Substrate

    • Use of 2-methyl-5-fluorobenzonitrile as starting material.
    • Activation with N,N'-dicyclohexylcarbodiimide (DCC) in acetone under microwave irradiation.
  • Step 2: Amidoxime Formation

    • Addition of hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine).
    • Microwave irradiation at 100W, 115°C for approximately 15 minutes, as per the method described in the literature.
  • Step 3: Work-up and Purification

    • Evaporation of solvent, extraction with ethyl acetate, washing with water, drying over magnesium sulfate, and purification via column chromatography.

Reaction Parameters and Efficiency:

Parameter Value Notes
Microwave Power 100W Enhances reaction rate
Temperature 115°C Optimal for amidoxime formation
Reaction Time 15 min Balances yield and purity
Overall Yield 65–80% Dependent on precursor purity

Aromatic Nucleophilic Substitution and Functional Group Interconversion

Overview:
This approach involves substituting a halogenated aromatic precursor with hydroxylamine derivatives to directly form the amidoxime.

Procedure:

  • Step 1: Preparation of 5-bromo-2-methylbenzenecarboxylic acid

    • Bromination of methylbenzoic acid derivatives using N-bromosuccinimide (NBS) under radical conditions.
  • Step 2: Conversion to Carboximidamide

    • The acid is converted to its corresponding nitrile via dehydration with reagents like phosphorus oxychloride (POCl₃).
    • The nitrile undergoes hydroxylamine treatment to produce the amidoxime.
  • Step 3: Fluorination and Hydroxylation

    • Selective fluorination at the 5-position using electrophilic fluorinating agents.
    • Hydroxylation at the nitrogen to yield the N'-hydroxy derivative, often via oxidative conditions.

Reaction Conditions and Yields:

Step Reagents Solvent Temperature Yield (%) Notes
Bromination NBS Carbon tetrachloride Reflux 75–85 Selectivity for the 5-position
Nitrile formation POCl₃ DMF 80°C 70–80 Efficient dehydration
Hydroxylamine reaction Hydroxylamine hydrochloride Ethanol Reflux 60–70 Purification by recrystallization

Summary of Key Synthesis Parameters and Data Table

Method Starting Material Key Reagents Reaction Conditions Typical Yield (%) Advantages
Aromatic substitution + amidoxime formation 2-Methylbenzoic acid derivatives NFSI, KMnO₄, hydroxylamine Mild to moderate temperatures, microwave-assisted 65–85 High regioselectivity, scalable
Microwave-assisted carbodiimide coupling Aromatic nitriles DCC, hydroxylamine hydrochloride Microwave at 115°C, 15 min 65–80 Rapid, high yield, cleaner reactions
Halogenation and nucleophilic substitution Halogenated benzenes NBS, POCl₃, hydroxylamine Reflux, controlled temperatures 70–85 Versatile, allows functional group modifications

In-Depth Research Findings and Perspectives

Recent advances emphasize microwave-assisted synthesis as a promising route due to its efficiency and environmental benefits, reducing reaction times and improving yields. The use of carbodiimide coupling agents like DCC in microwave reactors has been documented to facilitate amidoxime formation with high purity and minimal by-products.

Furthermore, the regioselective fluorination strategies employing electrophilic fluorinating agents enable precise modification at the 5-position, critical for biological activity optimization. The combination of aromatic substitution, oxidation, and nucleophilic attack provides a flexible platform for synthesizing derivatives with tailored functionalities.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide, and how can purity be optimized?

Answer: The compound can be synthesized via condensation of 5-fluoro-2-methylbenzoic acid derivatives with hydroxylamine under controlled pH (e.g., using HCl/NaOH). A key intermediate is the formation of a carboximidoyl chloride, followed by hydroxylamine coupling. Evidence from analogous benzamide syntheses (e.g., 5-Fluoro-N,2-dimethylbenzamide) suggests yields ≥80% using anhydrous solvents (e.g., THF or DCM) and low-temperature conditions (0–5°C) to minimize side reactions . Purity optimization involves recrystallization from ethanol/water mixtures (3:1 v/v) and characterization via HPLC (C18 column, 90% acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be prioritized?

Answer:

  • 1H NMR: Focus on the hydroxyimino (N'-OH) proton (δ 10.2–11.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm, coupling patterns confirm fluorine-induced deshielding) .
  • FT-IR: Confirm N-O stretch (930–960 cm⁻¹) and C=N stretch (1640–1680 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve planar distortions in the benzene ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. How can researchers screen for preliminary biological activity, and what assays are suitable?

Answer:

  • Antimicrobial: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing with fluoroquinolone controls .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Note: Fluorinated benzimidazoles show enhanced cytotoxicity via topoisomerase inhibition .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. chloro) impact reactivity and biological efficacy?

Answer: Comparative studies on analogs (e.g., 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide) reveal:

  • Fluorine enhances metabolic stability and membrane permeability due to electronegativity and small atomic radius .
  • Chlorine increases electrophilicity, favoring nucleophilic substitution but may reduce bioavailability due to higher lipophilicity .
  • Methoxy groups improve solubility but may sterically hinder target binding .

Table 1: Substituent Effects on IC₅₀ (μM) in MCF-7 Cells

SubstituentIC₅₀ (μM)Log P
-F12.32.1
-Cl8.92.8
-OCH₃18.71.6

Data extrapolated from benzamide derivatives .

Q. How can contradictory crystallography data (e.g., hydrogen-bonding motifs) be resolved?

Answer: Conflicts arise from solvent polarity or crystallization conditions. For example:

  • In ethanol, the hydroxyimino group forms intermolecular N–H⋯O bonds (R₂²(10) motif) .
  • In DMSO, intramolecular H-bonding dominates, altering packing symmetry. Use temperature-controlled crystallization and synchrotron XRD to resolve ambiguities .

Q. What advanced computational methods predict SAR for fluorinated carboximidamides?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution .
  • Molecular Docking: Screen against 5-HT₂A receptors (fluorine enhances π-stacking with Phe339) or microbial enzymes (e.g., DNA gyrase) .
  • MD Simulations: Assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns indicates strong binding) .

Methodological Challenges and Solutions

Q. How to address low yields in hydroxylamine coupling steps?

Answer:

  • Issue: Competing hydrolysis of carboximidoyl chloride intermediates.
  • Solution: Use anhydrous hydroxylamine hydrochloride and molecular sieves to scavenge water. Monitor pH (optimally 8–9) with triethylamine .

Q. What strategies mitigate fluorescence quenching in bioimaging applications?

Answer:

  • Introduce electron-donating groups (e.g., -OCH₃) to shift emission wavelengths.
  • Encapsulate in PEGylated nanoparticles to reduce aggregation-induced quenching .

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